molecular formula C19H14FN3O4 B2409917 1-[(4-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941911-07-5

1-[(4-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2409917
CAS No.: 941911-07-5
M. Wt: 367.336
InChI Key: NOYWFTDAAXOFBP-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS Number: 941911-07-5) is a small molecule with a molecular formula of C19H14FN3O4 and a molecular weight of 367.33 g/mol . This chemical entity is a derivative of a 1,6-dihydropyridine core, a scaffold recognized in medicinal chemistry for its diverse biological potential . The structure incorporates a fluorobenzyl group at the N1 position and a 3-nitrophenyl carboxamide moiety at the 3-position, features often explored to modulate properties like lipophilicity and binding affinity to biological targets. The 1,6-dihydropyridine core is a privileged structure in drug discovery. Research on analogous compounds has demonstrated that electron-withdrawing groups, such as the nitro substituent on the anilide ring of this specific molecule, can be a significant contributor to biological activity . Furthermore, structurally related compounds featuring the 1-(4-fluorophenyl)methyl group have been investigated as potent and selective inhibitors of kinase targets, highlighting the therapeutic relevance of this chemical class . This compound is offered for non-human research applications, including as a building block in organic synthesis, a candidate for high-throughput screening libraries, and a lead compound for the development of novel bioactive molecules . This product is offered exclusively for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O4/c20-15-7-4-13(5-8-15)11-22-12-14(6-9-18(22)24)19(25)21-16-2-1-3-17(10-16)23(26)27/h1-10,12H,11H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYWFTDAAXOFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

  • Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in disease processes, making it a candidate for drug development against conditions such as cancer and inflammation.

The biological activity of 1-[(4-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is primarily attributed to its interaction with various molecular targets.

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has shown promising results in inhibiting bacterial growth comparable to standard antibiotics .

Synthetic Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules.

  • Multicomponent Reactions : Its synthesis often involves multi-step organic reactions, including nitration and amidation processes. These methods allow for the efficient construction of diverse chemical libraries for further biological testing.

Case Studies

Several studies have documented the applications of this compound:

  • Antimicrobial Efficacy : In a study comparing various derivatives, this compound demonstrated superior antibacterial properties against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics .
  • Enzyme Modulation : Research has indicated that this compound can effectively modulate the activity of specific protein kinases involved in cancer proliferation pathways, suggesting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

1-[(4-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with notable potential in various biological applications. Its structure features a pyridine ring substituted with fluorine and nitro groups, which can significantly influence its biological activity. This article explores its synthesis, biological mechanisms, and potential applications based on recent research findings.

The compound can be synthesized through multi-step organic reactions involving nitration, fluorination, and amidation. The following methods are commonly employed:

  • Nitration : Introduction of the nitro group using nitric acid and sulfuric acid.
  • Fluorination : Utilization of fluorinating agents like N-fluorobenzenesulfonimide.
  • Amidation : Formation of the amide bond using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

The biological activity of this compound is primarily due to its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and nitro groups can enhance binding affinity and specificity, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby influencing various cellular processes .

Antioxidant Properties

Recent studies have indicated that derivatives of this compound exhibit significant antioxidant properties. Molecular docking simulations suggest that these compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has shown potential in inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Anticancer Activity

Preliminary research indicates that the compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of specific pathways that lead to programmed cell death .

Case Studies

Several studies have focused on the biological activity of similar compounds within the same class:

  • Study on Antioxidant Activity : A series of compounds similar to this compound were evaluated for their antioxidant capacity using DPPH radical scavenging assays. Results showed a significant reduction in DPPH levels, indicating strong antioxidant activity.
  • Anti-inflammatory Study : In vitro experiments demonstrated that compounds with similar structures inhibited the release of IL-17 from T-cells, suggesting a potential therapeutic application in autoimmune diseases .
  • Anticancer Research : A study involving cell lines treated with this compound revealed a dose-dependent increase in apoptosis markers, supporting its role as a potential anticancer agent .

Data Summary Table

PropertyFinding
Synthesis Method Multi-step organic reactions
Antioxidant Activity Significant DPPH radical scavenging
Anti-inflammatory Effects Inhibition of IL-17 release
Anticancer Activity Induction of apoptosis in cancer cells

Q & A

Q. What strategies mitigate off-target effects in cellular studies?

  • Methodological Answer :
  • Proteomic Profiling : Use SILAC or TMT labeling to identify non-target proteins affected by the compound .
  • CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Dose-Response Curves : Establish selectivity indices (e.g., ratio of IC₅₀ for target vs. off-target pathways) .

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